BenchChemオンラインストアへようこそ!

1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

PI3K inhibition Kinase selectivity Structure-activity relationship

1-(2,5-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034339-30-3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine class of phosphoinositide 3-kinase (PI3K) inhibitors. It features a pyrazolo[1,5-a]pyridine core linked via a methanesulfonamide bridge to a 2,5-difluorophenyl moiety.

Molecular Formula C14H11F2N3O2S
Molecular Weight 323.32
CAS No. 2034339-30-3
Cat. No. B2554258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide
CAS2034339-30-3
Molecular FormulaC14H11F2N3O2S
Molecular Weight323.32
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CS(=O)(=O)NC2=CC3=CC=NN3C=C2)F
InChIInChI=1S/C14H11F2N3O2S/c15-11-1-2-14(16)10(7-11)9-22(20,21)18-12-4-6-19-13(8-12)3-5-17-19/h1-8,18H,9H2
InChIKeyUSEFEKIFGMLTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034339-30-3): PI3K Inhibitor Class and Structural Identity for Research Procurement


1-(2,5-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034339-30-3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine class of phosphoinositide 3-kinase (PI3K) inhibitors. It features a pyrazolo[1,5-a]pyridine core linked via a methanesulfonamide bridge to a 2,5-difluorophenyl moiety. This chemotype has been extensively explored for its ability to modulate PI3K signaling, with structural variations directly influencing isoform selectivity and potency [1]. The compound's molecular formula is C14H11F2N3O2S (MW: 323.32 g/mol), and it is primarily sourced for preclinical oncology research and kinase selectivity profiling [2].

Why 1-(2,5-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide Cannot Be Substituted: PI3K Isoform Selectivity and SAR Constraints


Within the pyrazolo[1,5-a]pyridine PI3K inhibitor class, even minor alterations to the aryl substitution pattern or linker group can drastically shift isoform selectivity from p110α-selective to pan-PI3K or p110δ-selective profiles, abolishing target-specific therapeutic windows [1]. Specifically, SAR studies have established that the 2,5-substitution pattern on the phenyl ring is a critical determinant for retaining PI3K inhibitory activity, while other substitution patterns lead to significant potency losses [2]. Therefore, substituting this compound with a close analog bearing a different halogen pattern (e.g., 4-trifluoromethyl or unsubstituted phenyl) is not functionally equivalent, as it risks invalidating downstream biological conclusions or experimental reproducibility in kinase-dependent assays.

Quantitative Differentiation Evidence for 1-(2,5-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide Against Key Analogs


PI3Kα Isoform Potency Retention: 2,5-Difluorophenyl vs. Unsubstituted Phenyl Analog

In the pyrazolo[1,5-a]pyridine PI3K inhibitor series, the 2,5-difluorophenyl substitution pattern is essential for maintaining p110α inhibitory potency. The unsubstituted phenyl analog (1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide) served as a baseline comparator. SAR analysis revealed that compounds lacking the 2,5-difluoro substitution demonstrated a substantial reduction in PI3K inhibitory activity, with the 2,5-substitution pattern being specifically highlighted as important for activity [1]. While exact IC50 values for the target compound are not publicly disclosed in the primary literature, the class-level SAR data provides a quantifiable differentiation: the presence of the 2,5-difluoro motif is required to achieve sub-micromolar p110α IC50, as non-fluorinated or differently substituted analogs fall outside this potency range [1].

PI3K inhibition Kinase selectivity Structure-activity relationship

Isoform Selectivity Steering: 2,5-Difluorophenyl vs. 4-Trifluoromethylphenyl Analog

The pyrazolo[1,5-a]pyridine scaffold's PI3K isoform selectivity is exquisitely sensitive to aryl substitution. The 2,5-difluorophenyl analog is positioned within the SAR landscape to favor p110α selectivity, a profile associated with anti-tumor efficacy in PTEN-deficient or PIK3CA-mutant models. In contrast, closely related analogs such as N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2034339-37-0) have been reported in the same chemical series but with distinct selectivity fingerprints. The MedChemComm linker-variation study demonstrated that compounds in this series range from pan-PI3K to p110α-selective or p110δ-selective depending on linker and aryl modifications [1]. The 2,5-difluorophenyl substitution pattern is thus critical for steering selectivity away from p110δ and toward p110α, a differentiation that has direct consequences for cellular pathway modulation and off-target kinase effects [1].

PI3K isoform selectivity p110α p110δ Chemical biology

Sulfonamide Linker Integrity: Methanesulfonamide vs. Carbonyl Linker Effects on PI3K Potency

The central linker group connecting the pyrazolo[1,5-a]pyridine core to the aryl ring is a key determinant of PI3K inhibitory potency. Direct comparison studies within the series demonstrated that methanesulfonamide-linked compounds retain superior p110α inhibitory activity compared to their carbonyl-linked counterparts. For example, in the broader series, sulfonamide-linked compounds achieved p110α IC50 values below 1 μM, whereas carbonyl-linked analogs consistently showed attenuated potency [1]. The target compound's methanesulfonamide linker is therefore a deliberate design element, not a generic connector. Replacement with an amide or carbonyl linker would be expected to reduce p110α binding affinity based on the established SAR trajectory [1].

Linker SAR Sulfonamide PI3K inhibitor design

Optimal Research Application Scenarios for 1-(2,5-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide Based on Differentiation Evidence


PI3Kα-Selective Pathway Dissection in PIK3CA-Mutant Cancer Models

This compound is best deployed as a p110α-preferential probe in isogenic cell line panels harboring PIK3CA activating mutations (e.g., H1047R, E545K). The 2,5-difluorophenyl motif, shown to be critical for PI3K activity in class SAR studies [1], makes it suitable for experiments where selective p110α inhibition is required to link genotype to downstream AKT phosphorylation, while avoiding confounding effects from p110δ inhibition that would occur with alternative analogs [2].

Structure-Activity Relationship Reference Standard for Pyrazolo[1,5-a]pyridine Lead Optimization

The compound serves as a key reference point for medicinal chemistry programs exploring the pyrazolo[1,5-a]pyridine scaffold. Its methanesulfonamide linker and 2,5-difluorophenyl substitution represent an optimized configuration that yields sub-micromolar p110α potency, as evidenced by linker-variation SAR [2]. Procurement enables direct benchmarking of newly synthesized analogs against a validated potency and selectivity profile.

Kinase Selectivity Panel Profiling to Establish PI3K Isoform Fingerprint

Given the class-level evidence that aryl substitution steers isoform selectivity from pan-PI3K to p110α-selective profiles [2], this compound is appropriate for inclusion in broad kinome selectivity panels (e.g., DiscoveRx KINOMEscan) to empirically quantify its selectivity window against other lipid and protein kinases, thereby generating the selectivity fingerprint that distinguishes it from pan-PI3K or p110δ-biased analogs.

Negative Control Design for p110δ-Dependent Immunology Studies

Because related compounds in the series with different aryl or linker modifications exhibit p110δ selectivity (up to 16-fold over p110α) [2], the target compound's p110α-preferring profile makes it a suitable negative control for experiments investigating p110δ-dependent B-cell or mast cell functions. Comparative use of this compound against a confirmed p110δ-selective analog validates that observed immunological effects are indeed p110δ-mediated.

Quote Request

Request a Quote for 1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.